molecular formula C8H15NO B11971891 Acetonitrile, (hexyloxy)- CAS No. 66912-24-1

Acetonitrile, (hexyloxy)-

Cat. No.: B11971891
CAS No.: 66912-24-1
M. Wt: 141.21 g/mol
InChI Key: VEAMDGDGVPXWDQ-UHFFFAOYSA-N
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Description

Acetonitrile, (hexyloxy)-, also known as hexyl 2-cyanoethanoate, is an organic compound with the molecular formula C8H15NO. It is a derivative of acetonitrile, where a hexyloxy group is attached to the carbon atom of the nitrile group. This compound is a colorless liquid with a faint, characteristic odor. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile, (hexyloxy)-, typically involves the reaction of acetonitrile with hexanol in the presence of a catalyst. One common method is the esterification reaction, where acetonitrile reacts with hexanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation.

Industrial Production Methods

In industrial settings, acetonitrile, (hexyloxy)-, can be produced using similar esterification methods but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of high-quality acetonitrile, (hexyloxy)-.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (hexyloxy)-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Hexanoic acid

    Reduction: Hexylamine

    Substitution: Various substituted acetonitrile derivatives

Scientific Research Applications

Acetonitrile, (hexyloxy)-, has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of nitrile-containing compounds.

    Biology: It is used in the preparation of biological samples for analysis, such as in high-performance liquid chromatography (HPLC).

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetonitrile, (hexyloxy)-, involves its ability to act as a nucleophile or electrophile in chemical reactions. The nitrile group can participate in nucleophilic addition reactions, while the hexyloxy group can undergo various substitution reactions. The compound can also form coordination complexes with metal ions, which can be used in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simpler nitrile compound with the formula CH3CN.

    Propionitrile: A nitrile compound with the formula C2H5CN.

    Butyronitrile: A nitrile compound with the formula C3H7CN.

Uniqueness

Acetonitrile, (hexyloxy)-, is unique due to the presence of the hexyloxy group, which imparts different chemical and physical properties compared to simpler nitriles. This makes it useful in specific applications where the hexyloxy group provides additional functionality or stability.

Properties

CAS No.

66912-24-1

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-hexoxyacetonitrile

InChI

InChI=1S/C8H15NO/c1-2-3-4-5-7-10-8-6-9/h2-5,7-8H2,1H3

InChI Key

VEAMDGDGVPXWDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC#N

Origin of Product

United States

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